

# A Comparative Guide to the Inotropic Effects of Apelin-16 and Elabela/Toddler

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inotropic effects of two endogenous peptide ligands of the APJ receptor: Apelin-16 and Elabela/Toddler. This document summarizes key experimental data, details the underlying signaling pathways, and provides methodologies for relevant experimental protocols to assist in cardiovascular research and drug development.

## **Quantitative Comparison of Inotropic Effects**

The positive inotropic effects of both Apelin-16 and Elabela have been demonstrated in various experimental models. The following tables summarize the key quantitative findings from in vivo and in vitro studies.

Table 1: In Vivo Inotropic Effects in Rats



Parameter	Peptide	Dose	Model	Key Findings
dP/dtmax	Elabela-32	150 nmol	Anesthetized Rat	Increased by 2825 ± 565 mmHg/s.[1]
[Pyr1]apelin-13	400 nmol	Anesthetized Rat	Increased by 3025 ± 680 mmHg/s.[1]	
Cardiac Output	Elabela-32	20 nmol	Anesthetized Rat	Increased to 3296 ± 370 RVU/min.[1]
150 nmol	Increased to 4000 ± 826 RVU/min.[1]			
[Pyr1]apelin-13	50 nmol	Anesthetized Rat	Increased to 1535 ± 189 RVU/min.[1]	
400 nmol	Increased to 3989 ± 537 RVU/min.[1]			
Ejection Fraction	Elabela-32	Not specified	Anesthetized Rat	Increased.[1][2] [3]
Apelin	Not specified	Anesthetized Rat	Increased.[1][2] [3]	
Ventricular Elastance	Apelin-12	300μg/kg (IP)	Mouse	Increased from 3.7 ± 0.9 to 6.5 ± 1.4 mmHg/RVU. [4]
Preload Recruitable Stroke Work	Apelin-12	300μg/kg (IP)	Mouse	Increased from 27.4 ± 8.0 to 51.8 ± 3.1.[4]



**RVU: Relative Volume Units** 

Table 2: In Vitro Inotropic Effects

Parameter	Peptide	Concentration	Model	Key Findings
Developed Tension	Apelin-16	2 nmol/L	Isolated Perfused Rat Heart	Increased by 27 ± 3%.[5]
0.01 to 10 nmol/L	Isolated Perfused Rat Heart	Dose-dependent increase; EC50 of 33 pmol/L.[6]		
Twitch Force	Apelin-12	10-70 nM	Failing Rat Trabeculae	Increased by 36 ± 7% over baseline.[7]
70 nM	Control Rat Trabeculae	Increased by 7.4 ± 5% over baseline.[7]		
[Ca2+]i Transient Amplitude	Apelin-12	10-70 nM	Failing Rat Trabeculae	Increased by 18.4 ± 9.5%.[7]
70 nM	Control Rat Trabeculae	Increased by 4.5 ± 1.9%.[7]		

## **Signaling Pathways**

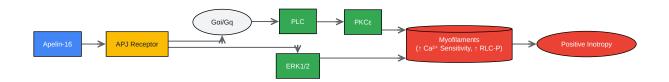
Apelin-16 and Elabela both exert their inotropic effects through the APJ receptor, a G protein-coupled receptor. However, they can activate distinct downstream signaling cascades.

## **Apelin-16 Signaling Pathway**

Apelin-16 is known to activate multiple signaling pathways to induce its positive inotropic effect. This involves the activation of Gi and Gq proteins, leading to the stimulation of Phospholipase C (PLC) and Protein Kinase C (PKC), particularly the PKCs isoform.[5][6][7][8] Downstream of PKC, Apelin-16 can increase the phosphorylation of myosin regulatory light chain (RLC) and may also enhance myofilament sensitivity to Ca2+.[5] Furthermore, Apelin-16 has been shown



to activate the Extracellular signal-Regulated Kinase (ERK) pathway, which contributes to its inotropic action.[5]



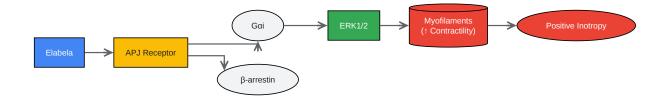
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Apelin-16 Inotropic Signaling Pathway

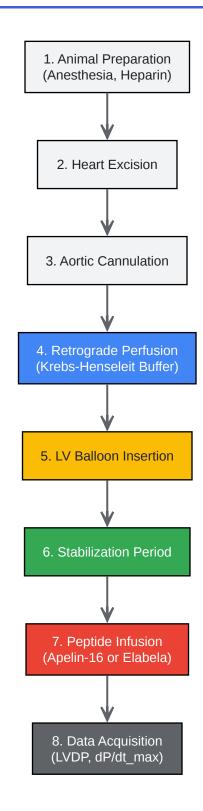
## **Elabela/Toddler Signaling Pathway**

Elabela also binds to the APJ receptor and activates G protein-dependent pathways to induce its cardiovascular effects.[1][2][3] Similar to apelin, Elabela can activate the ERK1/2 pathway.[9] [10] Some studies suggest that the inotropic effect of Elabela is dependent on ERK1/2 but may be independent of PKC, potentially indicating a biased agonism compared to apelin.[11] Elabela has also been shown to activate β-arrestin-dependent pathways.[1][2][9]









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